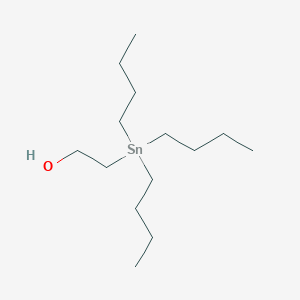

Tributyltin ethoxide

Description

Contextualization within Organotin Chemistry

Organotin chemistry, a field that emerged in the mid-19th century, encompasses compounds containing at least one tin-carbon bond. ukm.myrsc.orgresearchgate.netlupinepublishers.com These compounds are broadly classified into tetra-, tri-, di-, and mono-organotin derivatives, each exhibiting distinct chemical and biological properties. Tributyltin ethoxide belongs to the triorganotin category, which is characterized by three organic groups covalently bonded to a tin atom. The general formula for these compounds is R₃SnX, where R is an organic substituent and X is an anionic group. ukm.myrsc.orgresearchgate.netlupinepublishers.com

The properties and applications of organotin compounds are significantly influenced by the number and nature of the organic groups attached to the tin atom. Triorganotin compounds, including this compound, have historically been recognized for their biocidal properties and their utility as catalysts and stabilizers for polymers like PVC. lupinepublishers.comgithub.io

Overview of Research Domains for this compound

The academic research involving this compound primarily revolves around its application in catalysis and as a precursor in materials science.

Catalysis: Organotin alkoxides, including this compound, are known to catalyze several important organic reactions. One of the most significant is the formation of polyurethanes. ukm.myrsc.org In this process, the tin alkoxide is believed to react with an alcohol to form an active catalytic species that facilitates the reaction between an isocyanate and a polyol. ukm.myrsc.org The general mechanism involves the coordination of the isocyanate to the tin center, followed by the transfer of the alkoxide group. ukm.myrsc.org Organotin compounds are also effective catalysts for transesterification reactions. uwo.ca

Materials Science: Organotin alkoxides serve as precursors in sol-gel processes for the synthesis of tin-containing materials. nih.govchemicalbook.comresearchgate.net The sol-gel method is a versatile technique for producing solid materials from small molecules, and organometallic precursors like this compound can be hydrolyzed and condensed to form metal oxide networks. researchgate.netepa.gov This allows for the creation of materials with tailored properties for applications in coatings, ceramics, and nanoparticles. researchgate.netwho.intmtak.hu

Historical Development of Research on this compound and Related Organotin Alkoxides

The field of organotin chemistry has a rich history dating back to 1849, when Edward Frankland synthesized the first organotin compound, diethyltin (B15495199) diiodide. ukm.mygithub.iochemicalbook.com This was followed by Carl Löwig's work in 1852 on the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds. ukm.myresearchgate.net For many years, these compounds remained largely a laboratory curiosity.

The industrial and academic interest in organotin compounds surged in the mid-20th century, largely due to the work of van der Kerk and his colleagues in the 1950s. github.iochemicalbook.com Their research unveiled the potent biocidal properties of triorganotin compounds and their effectiveness as stabilizers for polyvinyl chloride (PVC), which was prone to thermal degradation. github.io This discovery spurred extensive research into the synthesis and application of a wide array of organotin derivatives.

The study of organotin alkoxides, as a specific class, evolved from this broader interest. While early research focused on the more commercially prominent organotin oxides and carboxylates, the reactivity of the tin-alkoxide bond in compounds like this compound began to be explored for catalytic applications, particularly in polymerization reactions. ukm.myrsc.org The development of synthetic methods, such as the reaction of bis(trialkyltin) oxides with dialkyl carbonates, provided access to these compounds for further academic investigation. nih.gov

Detailed Research Findings

While specific, in-depth research focusing solely on this compound is limited in publicly available literature, its properties and reactivity can be inferred from studies on closely related trialkyltin alkoxides and other tributyltin derivatives.

Synthesis:

A known method for the synthesis of this compound involves the reaction of Bis(tributyltin) oxide with diethyl carbonate. chemicalbook.com This reaction is typically carried out under an inert atmosphere at elevated temperatures.

(Bu₃Sn)₂O + (CH₃CH₂)₂CO₃ → 2 Bu₃SnOCH₂CH₃ + CO₂

Spectroscopic Data:

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the butyl groups and the ethoxy group. The butyl protons would likely appear as a series of multiplets in the upfield region (approximately 0.9-1.8 ppm). ukm.my The methylene (B1212753) protons of the ethoxy group (O-CH₂-CH₃) would be expected to appear as a quartet, and the methyl protons (-CH₃) as a triplet, further downfield.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the four different carbon atoms of the butyl groups and the two carbons of the ethoxy group. The carbons directly bonded to the tin atom would exhibit coupling with the ¹¹⁹Sn and ¹¹⁷Sn isotopes. ukm.my

IR Spectroscopy: The infrared spectrum would be characterized by strong C-H stretching vibrations of the alkyl groups. A key feature would be the Sn-O stretching vibration, which provides information about the tin-oxygen bond.

Interactive Data Table: Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₄H₃₂OSn |

| Molecular Weight | 335.11 g/mol chemicalbook.com |

| CAS Number | 682-00-8 chemicalbook.com |

| Appearance | Liquid |

| Density | 1.098 g/mL at 25 °C lupinepublishers.com |

| Boiling Point | 92 °C at 0.1 mmHg lupinepublishers.com |

| Refractive Index | 1.467 at 20 °C lupinepublishers.com |

Note on Spectroscopic Data Tables: Due to the lack of specific, publicly available, peer-reviewed spectral data for this compound, interactive data tables for NMR and IR spectra have not been included. The information provided above is based on expected chemical shifts and vibrational frequencies derived from analogous compounds.

Properties

Molecular Formula |

C14H32OSn |

|---|---|

Molecular Weight |

335.11 g/mol |

IUPAC Name |

2-tributylstannylethanol |

InChI |

InChI=1S/3C4H9.C2H5O.Sn/c3*1-3-4-2;1-2-3;/h3*1,3-4H2,2H3;3H,1-2H2; |

InChI Key |

RIVZCAJIYLSBCY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CCO |

Origin of Product |

United States |

Synthetic Routes and Methodological Innovations for Tributyltin Ethoxide

Direct Alkoxide Synthesis from Tributyltin Halides

The synthesis of tributyltin ethoxide can be achieved through direct reactions involving tributyltin halides. These methods leverage the reactivity of the tin-halogen bond for substitution with an ethoxide group.

Reaction with Alkali Metal Ethoxides

A primary route for the synthesis of this compound involves the reaction of a tributyltin halide, such as tributyltin chloride, with an alkali metal ethoxide, like sodium ethoxide. chemicalbook.com This nucleophilic substitution reaction results in the formation of this compound and a salt, typically sodium chloride. The reaction proceeds by the displacement of the chloride ion from the tributyltin chloride by the ethoxide ion.

General Alkoxide Preparation from Tributyltin Chloride and Sodium Hydroxide

While not a direct synthesis of the ethoxide, a related general preparation involves the reaction of tributyltin chloride with an aqueous solution of sodium hydroxide. google.com This process yields bis(tributyltin) oxide. google.com The reaction is typically carried out with constant agitation at a temperature maintained between 75°C and 85°C for approximately one hour. google.com This method is fundamental for producing the oxide precursor, which can then be used in other synthetic routes to obtain this compound.

Synthesis via Transesterification Reactions

Transesterification provides an alternative pathway to this compound, avoiding the use of halide precursors.

Utilization of Bis(tributyltin) oxide and Diethyl carbonate

A notable transesterification method involves the reaction of bis(tributyltin) oxide with diethyl carbonate. chemicalbook.com This synthesis is conducted under an inert atmosphere at a temperature of 110°C for 18 hours. chemicalbook.com This specific method has been reported to produce a high yield of this compound, reaching up to 96%. chemicalbook.com

Preparation of this compound from Ethanol (B145695) and Tributyltin Chloride

This compound can also be synthesized directly from the reaction of ethanol with tributyltin chloride. chemicalbook.com This method represents a straightforward approach to introducing the ethoxide group onto the tributyltin moiety.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency of this compound synthesis is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing product yield and purity. For instance, the synthesis utilizing bis(tributyltin) oxide and diethyl carbonate has been optimized to achieve a 96% yield by maintaining a reaction temperature of 110°C for 18 hours under an inert atmosphere. chemicalbook.com In the preparation of the precursor bis(tributyltin) oxide from tributyltin chloride and sodium hydroxide, optimal conditions have been identified as a temperature range of 75-85°C for a duration of one hour. google.com

Interactive Data Tables:

Table 1: Synthesis of this compound via Transesterification

| Reactant 1 | Reactant 2 | Temperature (°C) | Time (h) | Atmosphere | Yield (%) |

|---|

Table 2: Synthesis of Bis(tributyltin) oxide Precursor

| Reactant 1 | Reactant 2 | Temperature (°C) | Time (h) |

|---|

Elucidating the Chemical Reactivity and Mechanistic Pathways of Tributyltin Ethoxide

Ligand Exchange Reactions Involving Tributyltin Ethoxide

Ligand exchange is a fundamental aspect of TBTE's reactivity, particularly evident in its role as a precursor in Atomic Layer Deposition (ALD).

Reactions with Oxygen-Containing Species (e.g., Ozone in Atomic Layer Deposition)

This compound serves as a precursor in the atomic layer deposition (ALD) of tin oxide (SnOₓ) films, notably when reacted with ozone (O₃) researchgate.netnih.govacs.orgresearchgate.netacs.orgscience.govaip.orgamericanelements.com. This process involves a series of surface-limited reactions. Initially, TBTE chemisorbs onto a hydroxyl-terminated surface. Upon exposure to ozone, the butyl ligands of TBTE undergo oxidation, forming surface-bound carbonate and formate (B1220265) species. These intermediates are subsequently removed by the next pulse of TBTE, which also replenishes the surface with tin-containing species, driving the layer-by-layer growth characteristic of ALD. This ligand-exchange mechanism allows for the precise deposition of thin films with minimal carbon incorporation, yielding high-quality SnOₓ. The ALD process using TBTE and ozone has been observed to be self-limiting and exhibits a growth rate that is dependent on temperature.

Table 1: Atomic Layer Deposition of SnOₓ using this compound and Ozone

| Temperature (°C) | Growth Rate (Å/cycle) | Key Observations | Source(s) |

| 200 | Increases linearly | Ligand-exchange behavior observed; formation of carbonate and formate intermediates. | researchgate.netnih.govacs.org |

| 225 | 0.62 | Self-limiting ALD growth confirmed; scaled-up process in a cross-flow reactor. | researchgate.netnih.govresearchgate.netacs.org |

| 268 | Self-limiting growth | Confirmed self-limiting ALD growth. | researchgate.netnih.govacs.org |

| 300 | Increases linearly | Ligand-exchange behavior observed; formation of carbonate and formate intermediates. | researchgate.netnih.govacs.org |

Chemisorption on Hydroxyl-Terminated Surfaces

The initial step in the ALD of tin oxide using TBTE on substrates like SiO₂-passivated Si(111) involves the direct chemisorption of the TBTE molecule onto surface hydroxyl (–OH) groups researchgate.netnih.govacs.orgresearchgate.netacs.orgscience.govaip.orgamericanelements.comresearchgate.netscience.govtue.nl. This chemisorption process displaces hydrogen from the surface hydroxyls, forming a tin-oxygen bond and an ethoxy or butyltin species tethered to the surface. This initial surface reaction is crucial for the nucleation and subsequent self-limiting growth of the tin oxide film, as it establishes the active sites for the ALD cycle.

Role of this compound in Transmetalation Reactions

This compound, as an organotin alkoxide, participates in transmetalation reactions. Transmetalation involves the exchange of a metal or organic group between two different metal centers. Organotin compounds, including TBTE, are known to engage in such reactions, facilitating the transfer of organic fragments to other metals. For instance, organozirconium compounds have been shown to react with this compound, leading to the formation of tin-containing products via transmetalation kaist.ac.krresearchgate.netscribd.comcollectionscanada.gc.ca. While direct examples of boron-tin exchange specifically with TBTE are less documented, its analogue, tributyltin methoxide (B1231860), is involved in boron-tin transmetalation during the synthesis of vinylstannanes via hydroboration of alkynes orgsyn.org. Generally, organotin alkoxides can serve as effective reagents in transmetalation processes, acting as sources of the organotin moiety gelest.comacs.org.

Palladium-Catalyzed Coupling Reactions Facilitated by Tributyltin Methoxide Analogues

Tributyltin methoxide (TBTM), an analogue of TBTE, plays a significant role in palladium-catalyzed cross-coupling reactions, which are vital for carbon-carbon bond formation. TBTM can function as a precursor to tributyltin hydride, a reagent used in hydrostannylation reactions msu.edu. In the context of palladium catalysis, TBTM is employed in reactions such as the Stille coupling, where it acts as the organotin nucleophile, reacting with organic halides in the presence of a palladium(0) catalyst to form new carbon-carbon bonds msu.edusigmaaldrich.cnresearchgate.net. Specific palladium catalysts, like Dichlorobis(tri-o-tolylphosphine)palladium(II), have been utilized with TBTM in Stille couplings, Negishi-Reformatsky couplings, and Heck reactions, demonstrating the versatility of organotin methoxides in these transformations sigmaaldrich.cnsigmaaldrich.com. Furthermore, organotin alkoxides, in general, can act as nucleophiles in palladium-catalyzed allylic etherification reactions acs.org.

Table 2: Palladium-Catalyzed Coupling Reactions Involving Tributyltin Methoxide Analogues

| Reaction Type | Palladium Catalyst Example | Role of Tributyltin Methoxide / Analogue | Notes | Source(s) |

| Stille Coupling | Pd(0) catalysts, PdCl₂(P(o-Tol)₃)₂ | Organotin reactant | Forms C-C bonds; TBTM serves as a precursor for tributyltin hydride or directly as the stannane. | msu.edusigmaaldrich.cnresearchgate.net |

| Negishi-Reformatsky Coupling | PdCl₂(P(o-Tol)₃)₂ | Organotin reactant | Coupling of aryl bromides with ethyl 2-(tributylstannyl)acetates. | sigmaaldrich.cnsigmaaldrich.com |

| Heck Reaction | PdCl₂(P(o-Tol)₃)₂ | Organotin reactant | Used in the synthesis of specific indole (B1671886) derivatives. | sigmaaldrich.cnsigmaaldrich.com |

| Hydrostannylation | Not explicitly Pd-catalyzed in this context | Tin source | TBTM used with PMHS as an in situ tributyltin hydride source for hydrostannylation of alkynes. | msu.edu |

| Allylic Etherification | Palladium catalysts | Tin alkoxide nucleophile | Organotin alkoxides participate as nucleophiles in palladium-catalyzed allylic etherification. | acs.org |

| Boron-Tin Exchange (via analogue) | Not explicitly Pd-catalyzed in this context | Tin source | TBTM involved in transmetalation from vinylboranes to vinylstannanes, yielding (E)-vinylstannanes. | orgsyn.org |

Fundamental Mechanistic Studies of Organotin Alkoxide Reactivity (Applicable to this compound)

The reactivity of organotin alkoxides like TBTE is rooted in fundamental chemical principles, including their Lewis acidic nature and coordination capabilities.

Lewis Acidity and Coordination Phenomena

Organotin compounds, including TBTE and other organotin alkoxides, exhibit Lewis acidic properties acs.org. The tin atom, with its available d-orbitals and electropositive character, can accept electron pairs from Lewis bases. This Lewis acidity enables TBTE to coordinate with electron-rich species, such as oxygen atoms in organic molecules or surface hydroxyl groups, thereby activating them for subsequent chemical reactions acs.org. This coordination ability is central to its role in catalysis and surface chemistry, where it can form intermediate complexes that lower activation energies and promote reactions. For instance, metal alkoxides in general can undergo adduct formation and ligand exchange reactions due to their Lewis acidity acs.org. The chemisorption of TBTE on hydroxyl-terminated surfaces is a direct manifestation of this Lewis acid-base interaction.

Compound List

this compound (TBTE)

Tributyltin methoxide (TBTM)

Ozone (O₃)

Tin oxide (SnOₓ)

Dichlorobis(tri-o-tolylphosphine)palladium(II)

Tributyltin hydride

Tributyltin chloride

Bis(tributyltin) oxide

Tributyltin thiophenoxide

N,N-diethyltributylstannazane

Bis(tributyltin) carbonate

(N,N-dimethylaminosulfonylmethyl)tributyltin

Tributyltin diphenylphosphinate (B8688654)

Phenylcarbamidsaeure-tributylstannylester

Ethyl 2-(tributylstannyl)acetate

Tributyltin enolates

Vinylstannanes

Organozirconium compounds

Boron-tin

Vinylboranes

Alkenes

Alkynes

Carboxylic acids

Alcohols

Siloxides

Stannoxanes

Catalytic Functions and Polymerization Chemistry of Tributyltin Ethoxide

Tributyltin Ethoxide as a Catalyst in Organic Synthesis

This compound, often referred to by its acronym TBTE, serves as a catalyst in organic synthesis, primarily by facilitating reactions that benefit from Lewis acid catalysis. Its role is to accelerate reaction rates and improve yields in the synthesis of various organic compounds. Beyond polymerization, organotin compounds, including derivatives of tributyltin, have been employed in reactions such as esterification, transesterification, and as reagents in radical reactions for dehalogenation, decarboxylation, and C-C bond formation lookchem.comlibretexts.org. For instance, tributyltin hydride (Bu₃SnH), a related compound, is a key reagent in radical chain reactions, where it acts as a chain-carrying radical libretexts.org. While direct applications of this compound as a catalyst in non-polymerization organic synthesis are less extensively detailed in the provided search results, its chemical structure suggests potential for similar catalytic roles where Lewis acidity is beneficial.

Initiation of Ring-Opening Polymerization (ROP) by this compound Analogues

This compound and its analogues, particularly other tributyltin alkoxides like tributyltin methoxide (B1231860) (Bu₃SnOMe), are recognized for their ability to initiate and catalyze the ring-opening polymerization (ROP) of cyclic esters rsc.orgthaiscience.inforesearchgate.netacs.org. These catalysts are instrumental in the synthesis of biodegradable polyesters, such as polylactide (PLA) and poly(ε-caprolactone) (PCL).

ROP of Cyclic Esters (e.g., Lactides, Lactones, ε-Caprolactone, β-Butyrolactone)

Tributyltin alkoxides, including this compound and tributyltin methoxide, have been studied for their efficacy in the ROP of various cyclic esters. These include:

Lactides (LA): The ROP of lactides, such as L-lactide and rac-lactide, yields polylactide (PLA). Tributyltin derivatives have been shown to initiate this polymerization, with mechanisms often discussed in parallel to the more commonly used tin(II) octoate rsc.orgthaiscience.inforsc.orgresearchgate.net.

ε-Caprolactone (ε-CL): Tributyltin n-butoxide, a close analogue, has been extensively studied for the ROP of ε-caprolactone, producing poly(ε-caprolactone) (PCL) researchgate.netacs.orggoogle.noacs.orgorcid.orgtandfonline.comresearchgate.netnih.govcmu.ac.th. Kinetic and thermodynamic analyses have been performed using differential scanning calorimetry (DSC) to understand the polymerization behavior researchgate.netgoogle.nonih.govcmu.ac.th.

β-Butyrolactone (BL): Tributyltin methoxide has been reported to catalyze the ROP of β-butyrolactone, notably demonstrating stereochemical control, leading to syndiotactic poly(β-hydroxybutyrate) (PHB) thaiscience.inforesearchgate.nettandfonline.comosti.govacs.org.

Coordination-Insertion Mechanisms in this compound-Initiated ROP

The dominant mechanism for ROP catalyzed by organotin compounds, including this compound and its analogues, is the coordination-insertion mechanism rsc.orgresearchgate.netresearchgate.netcmu.ac.thdiva-portal.orgmdpi.comijcrt.org. This mechanism involves several key steps:

Coordination: The tin center, acting as a Lewis acid, coordinates with the carbonyl oxygen of the cyclic ester monomer. This coordination activates the monomer towards nucleophilic attack.

Initiation: An alkoxide group (e.g., ethoxide from this compound) or another initiating species (like an alcohol) attacks the activated carbonyl carbon of the coordinated monomer. This leads to the cleavage of the acyl-oxygen bond of the monomer.

Insertion: The opened monomer unit inserts into the tin-alkoxide bond, forming a new tin-alkoxide species. This process regenerates the active catalytic site.

Propagation: The newly formed tin-alkoxide species coordinates with another monomer molecule, and the insertion process repeats, extending the polymer chain.

This mechanism is generally accepted for tin-catalyzed ROP of lactides and lactones rsc.orgresearchgate.netresearchgate.netcmu.ac.thdiva-portal.orgmdpi.comijcrt.org. Theoretical investigations using density functional theory (DFT) have further supported this coordination-insertion pathway, detailing transition states and intermediates involved in the ROP of ε-caprolactone initiated by tin(II) alkoxides researchgate.net.

Kinetic and Thermodynamic Analyses of Tributyltin Alkoxide-Mediated Polymerizations

Studies have employed differential scanning calorimetry (DSC) to conduct kinetic and thermodynamic analyses of ROP reactions mediated by tributyltin alkoxides. For instance, the ROP of ε-caprolactone initiated by tributyltin n-butoxide has been investigated using both non-isothermal and isothermal DSC methods researchgate.netgoogle.nocmu.ac.th. These analyses allow for the determination of activation energies (Ea), pre-exponential factors (A), and apparent rate constants (k_app) researchgate.netgoogle.no.

Activation Energy (Ea): Values for the activation energy of ε-caprolactone ROP catalyzed by tributyltin n-butoxide have been reported in the range of approximately 59.9 to 82.8 kJ/mol, depending on the method and concentration used researchgate.netgoogle.no.

Thermodynamic Parameters: For isothermal DSC studies, parameters such as activation enthalpy (ΔH‡) and entropy (ΔS‡) have been estimated. For tributyltin n-butoxide, these were found to be around 70.5 kJ/mol and -100.3 J/mol·K, respectively researchgate.net.

These studies provide insights into the reaction rates and the energy landscape of the polymerization process, helping to understand the influence of catalyst concentration and reaction conditions on polymer formation researchgate.netgoogle.nocmu.ac.th.

Stereochemical Control and Regioselectivity in Polymerization (e.g., Syndiotactic Poly(β-hydroxybutyrate) via Analogues)

Organotin catalysts, including tributyltin methoxide, have shown capability in controlling the stereochemistry of the resulting polymers. A notable example is the preparation of syndiotactic poly(β-hydroxybutyrate) (PHB) through the ROP of racemic β-butyrolactone (rac-BL) thaiscience.inforesearchgate.nettandfonline.comacs.org.

Research by Kricheldorf et al. and Kemnitzer et al. demonstrated that tributyltin methoxide (Bu₃SnOMe) and other tributyltin derivatives (e.g., Bu₂Sn(OMe)₂, BuSn(OMe)₃) could catalyze the ROP of rac-β-butyrolactone, yielding predominantly syndiotactic PHB thaiscience.inforesearchgate.netacs.org. The stereoselectivity was found to be dependent on the polymerization temperature, with lower temperatures favoring higher syndiotacticity thaiscience.inforesearchgate.net. For example, polymerization at 40-75 °C resulted in higher syndiotactic diad fractions compared to higher temperatures researchgate.net. This ability to control stereochemistry is crucial for tailoring the material properties of the resulting polymers.

In contrast, the ROP of rac-lactide catalyzed by some organotin compounds can lead to polymers with varying stereochemistries, including isotactic, heterotactic, or atactic structures, depending on the specific catalyst and conditions thaiscience.inforsc.org. While this compound's specific stereochemical outcomes are not as detailed as those for tributyltin methoxide in the provided literature, the general trend for organotin catalysts to influence stereoselectivity is established.

Comparative Studies of this compound with Other Organotin Catalysts in Polymerization

While direct comparative studies focusing specifically on this compound against a broad range of other organotin catalysts are not explicitly detailed in the provided snippets, general comparisons within the organotin family are evident. Tin(II) compounds, particularly tin(II) octoate (Sn(Oct)₂), are frequently cited as the industry standard for lactide polymerization due to their efficacy and regulatory approval for food contact applications rsc.orgresearchgate.netnih.govmdpi.com.

Research comparing different tin catalysts for lactide ROP indicates that tin(II) acetate (B1210297) generally shows better catalytic performance than tin(IV) counterparts, achieving high conversions rapidly rsc.org. Studies involving tributyltin derivatives for ε-caprolactone polymerization have shown that while they are effective initiators, tin(II) octoate can yield significantly higher molecular weights acs.orgresearchgate.net. For instance, tributyltin methoxide and dibutyltin (B87310) dimethoxide were found to give high yields but low molecular weights in lactide polymerization, whereas Sn(II) octoate produced higher molecular weights researchgate.net. Tributyltin alkoxides are also noted for their potential to act as transesterification catalysts, which can lead to 'back-biting' degradation and affect polymer control, especially at higher temperatures acs.orgresearchgate.net.

Applications of Tributyltin Ethoxide in Advanced Materials Science and Thin Film Deposition

Precursor Role in Atomic Layer Deposition (ALD) of Tin Oxide Thin Films (SnOₓ, SnO₂)nih.govfigshare.com

Tributyltin ethoxide is utilized as a tin precursor in thermal Atomic Layer Deposition (ALD), a technique that enables the growth of uniform and conformal thin films with atomic-level precision. nih.gov This method is critical for applications in electronics, gas sensing, and transparent conducting electrodes where film quality is paramount. acs.org The process typically involves sequential, self-limiting surface reactions between the precursor and an oxidant, such as ozone (O₃). nih.gov

The reaction mechanism for the ALD of tin oxide using this compound and ozone has been investigated through in-situ Fourier-transform infrared spectroscopy (FTIR) and ex-situ X-ray photoelectron spectroscopy (XPS). nih.gov The process begins with the direct chemisorption of this compound onto the hydroxyl (-OH) terminated surface of the substrate. nih.govresearchgate.net This is followed by a clear ligand exchange, providing crucial mechanistic insight. researchgate.net

During the subsequent ozone pulse, the butyl groups from the precursor react with the ozone, which leads to the formation of surface carbonate and formate (B1220265) species. nih.govacs.org When the next pulse of this compound is introduced, it effectively removes these carbonate and formate features. nih.gov This cyclical ligand-exchange behavior is characteristic of ALD processes and has been clearly observed at deposition temperatures of 200 °C and 300 °C. acs.orgresearchgate.net This mechanism ensures the complete elimination of the precursor's organic ligands, which is crucial for depositing pure films. nih.gov

The growth kinetics of the tin oxide ALD process using this compound and ozone show a strong dependence on temperature. acs.org Unlike some ALD processes that exhibit a stable "ALD window" where the growth rate is constant over a range of temperatures, the growth rate for this process increases linearly with deposition temperatures between 200 °C and 300 °C. nih.govacs.org

Despite the lack of a broad ALD window, the process demonstrates self-limiting growth, a fundamental requirement for ALD. acs.org Self-limiting behavior was confirmed at temperatures of 225 °C and 268 °C. nih.govacs.org At 225 °C, a growth rate of 0.62 Å per cycle was achieved in a cross-flow reactor. nih.gov

| Deposition Temperature (°C) | Growth Rate (Å/cycle) | Key Observation | Reference |

|---|---|---|---|

| 200 - 300 | Linearly Increasing | Growth rate increases with temperature without a clear ALD window. | acs.orgacs.org |

| 225 | 0.62 | Self-limiting growth confirmed. | nih.gov |

| 268 | Not specified | Self-limiting growth confirmed. | nih.govacs.org |

A significant advantage of using this compound with an ozone oxidant is the ability to produce high-purity tin oxide films. nih.gov The reaction mechanism effectively removes the butyl and ethoxide ligands during the ALD cycles. acs.org Complementary ex-situ XPS depth profiles have confirmed that the bulk of the deposited films are carbon-free. nih.govacs.org This indicates that the intermediate formate and carbonate species formed during the ozone pulse are not incorporated into the growing film, resulting in good-quality SnOₓ. nih.gov

Structurally, X-ray diffraction analysis has revealed that the SnO₂ films deposited using this precursor are amorphous. researchgate.net The resulting films are also smooth, conformal, and nearly featureless, with one study noting a surface roughness of only 0.84 nm for a 92 nm thick film. researchgate.net

Potential for this compound as a Precursor for Tin Oxide Nanomaterialsfigshare.com

While the primary documented application of this compound is in the ALD of thin films, its properties suggest a strong potential for its use as a precursor in the synthesis of tin oxide nanomaterials. figshare.comrsc.org The synthesis of nanomaterials often requires precise control over nucleation and growth, which is a hallmark of ALD chemistry. mdpi.com

The demonstrated ability of this compound to produce high-purity, carbon-free SnO₂ via a controlled, surface-limited reaction mechanism could be adapted for the synthesis of discrete nanoparticles or other nanostructures. nih.govmdpi.com The clean decomposition pathway with ozone, which avoids the incorporation of impurities, is highly desirable for creating nanomaterials with well-defined properties. nih.govnih.gov Although specific research detailing the use of this compound for synthesizing tin oxide nanoparticles is not prevalent, its success in ALD provides a strong foundation for future exploration in this area. researchgate.netrsc.org

Advanced Spectroscopic and Structural Characterization of Tributyltin Ethoxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic and organometallic compounds by analyzing the magnetic properties of atomic nuclei. For tributyltin ethoxide, both proton (¹H) and tin (¹¹⁹Sn) NMR provide complementary information.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy is invaluable for identifying the different types of hydrogen atoms within the this compound molecule, revealing their chemical environments and connectivity through chemical shifts and coupling constants. The spectrum is dominated by signals arising from the three n-butyl groups and the ethoxy ligand.

The n-butyl groups (-CH₂CH₂CH₂CH₃) typically exhibit characteristic signals:

The terminal methyl (CH₃) protons appear as a multiplet in the upfield region, generally around 0.8-1.0 ppm.

The methylene (B1212753) protons adjacent to the tin atom (α-CH₂) are usually deshielded and appear as a multiplet in the range of 1.3-1.5 ppm.

The β-CH₂ and γ-CH₂ protons of the butyl chains resonate in slightly different, but often overlapping, multiplet regions.

The ethoxy group (-OCH₂CH₃) provides distinct signals:

The methylene protons (CH₂) directly attached to the oxygen atom are significantly deshielded due to the electronegativity of oxygen, appearing as a quartet around 3.5-3.8 ppm, split by adjacent methyl protons with a typical coupling constant (J(H-H)) of approximately 7 Hz.

The methyl protons (CH₃) of the ethoxy group appear as a triplet around 1.1-1.3 ppm, coupled to the adjacent methylene protons with a J(H-H) of approximately 7 Hz.

A crucial feature in the ¹H NMR spectra of organotin compounds is the observation of tin-proton coupling. For this compound, coupling between the ¹¹⁷Sn/¹¹⁹Sn isotopes and protons on adjacent carbon atoms (e.g., ²J(¹¹⁷Sn/¹¹⁹Sn-CH₂)) is often observed, providing further confirmation of the tin-carbon bond and aiding in spectral assignment oup.comuj.ac.zaresearchgate.net.

Table 6.1.1: Representative ¹H NMR Data for this compound

| Proton Type | Chemical Shift (ppm) | Coupling Constant (Hz) | Multiplicity | Notes |

| CH₃ (butyl) | ~0.8 - 1.0 | - | m | Terminal methyl group |

| CH₂ (butyl, α to Sn) | ~1.3 - 1.5 | ²J(Sn-H) ~60-80 | m | Methylene adjacent to tin |

| CH₂ (butyl, β to Sn) | ~1.5 - 1.7 | - | m | Methylene group |

| CH₂ (butyl, γ to Sn) | ~1.7 - 1.9 | - | m | Methylene group |

| CH₂ (ethoxy, α to O) | ~3.5 - 3.8 | J(H-H) ≈ 7 | q | Methylene adjacent to oxygen |

| CH₃ (ethoxy) | ~1.1 - 1.3 | J(H-H) ≈ 7 | t | Methyl group of ethoxy |

*m = multiplet, q = quartet, t = triplet. Coupling constants are approximate and can vary with solvent and concentration rsc.orglibretexts.org.

Tin Nuclear Magnetic Resonance (¹¹⁹Sn NMR)

¹¹⁹Sn NMR spectroscopy directly probes the tin nucleus, offering unique insights into its electronic environment, coordination number, and oxidation state huji.ac.il. Tin possesses three NMR-active isotopes: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn, with ¹¹⁹Sn being the most commonly observed due to its higher sensitivity and natural abundance compared to ¹¹⁵Sn, and narrower linewidths than ¹¹⁷Sn huji.ac.il.

For this compound, a single resonance is typically observed, indicative of the Sn(IV) center bearing three identical butyl groups and one ethoxy group. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the electronic nature of the ligands attached to tin researchgate.net. Triorganotin(IV) compounds with tetrahedral coordination typically resonate in a specific range, while increased coordination numbers (e.g., pentacoordinated or hexacoordinated) lead to significant upfield shifts researchgate.netresearchgate.netresearchgate.net. For this compound, which can exhibit pentacoordination in certain environments, chemical shifts are generally found in the range of -40 to -60 ppm relative to tetramethylstannane (Me₄Sn), though values can extend to more shielded regions depending on the specific coordination researchgate.net.

Table 6.1.2: Representative ¹¹⁹Sn NMR Data for this compound

| Compound | Chemical Shift (ppm) | Coordination Number | Notes |

| This compound | ~-40 to -60 | Tetrahedral | Typical range for triorganotin(IV) compounds. |

| This compound | ~-320 to -324 | Pentacoordinated | Observed for compounds with higher coordination environments researchgate.net. |

Vibrational Spectroscopy for Molecular Fingerprinting and Mechanism Analysis

Vibrational spectroscopy techniques, namely Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the molecular vibrations, allowing for the identification of functional groups and the study of molecular structure and dynamics.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is widely used to identify the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation corresponding to the vibrational modes of chemical bonds americanpharmaceuticalreview.commdpi.com. The FT-IR spectrum of this compound is characterized by several key absorption bands:

C-H Stretching: Strong absorption bands are observed in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the numerous aliphatic C-H bonds present in the butyl and ethoxy groups uc.edu.

C-O Stretching: The ethoxy group exhibits a characteristic C-O stretching vibration, typically found in the range of 1050-1150 cm⁻¹ psu.edu.

These characteristic bands serve as a molecular fingerprint, aiding in the identification and confirmation of this compound and its derivatives .

Table 6.2.1: Characteristic FT-IR Absorption Bands of this compound

| Assignment | Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H Stretching (aliphatic) | 2850 - 3000 | s | From butyl and ethoxy groups uc.edu |

| C-O Stretching | 1050 - 1150 | s | Ethoxy group psu.edu |

| Sn-O Stretching | 500 - 600 | m | Tin-oxygen bond |

*s = strong, m = medium.

Raman Spectroscopy

Raman spectroscopy complements FT-IR by detecting vibrational modes that involve a change in polarizability, often providing complementary information, particularly for symmetric vibrations or bonds that are weak in IR. For this compound, Raman spectroscopy can reveal vibrations associated with the Sn-C and Sn-O bonds, as well as skeletal vibrations of the alkyl chains.

Characteristic bands in the Raman spectrum would include:

C-H Stretching: Similar to FT-IR, C-H stretching vibrations of the butyl and ethoxy groups are expected in the 2850-3000 cm⁻¹ region.

Sn-O and Sn-C Stretching: Vibrations involving the tin atom, such as Sn-O and Sn-C stretching modes, are typically observed in the lower wavenumber region, often in the range of 400-600 cm⁻¹ psu.edu. These bands can provide specific information about the coordination geometry around the tin center.

While detailed specific assignments for this compound in Raman spectroscopy are less commonly detailed in general literature compared to FT-IR, the technique remains valuable for detailed structural analysis and can be sensitive to subtle changes in molecular structure or solid-state packing americanpharmaceuticalreview.comresearchgate.net.

Table 6.2.2: Expected Raman Scattering Bands for this compound

| Assignment | Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H Stretching | 2850 - 3000 | s | Aliphatic C-H bonds |

| Sn-O Stretching | 500 - 600 | m | Indicative of ethoxide linkage psu.edu |

| Sn-C Stretching | 500 - 600 | m | Indicative of butyl groups |

| C-C Aliphatic Chain | 250 - 400 | s | Skeletal vibrations of butyl groups |

*s = strong, m = medium. Assignments are based on typical organotin compound behavior.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis of Derived Materials

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical state of the elements within a material. For this compound, XPS is particularly useful when analyzing materials derived from its use, such as treated surfaces or thin films, to confirm the presence of tin and its oxidation state dss.go.thresearchgate.net.

In XPS analysis, the binding energies of core electrons are measured. For this compound, key elements to analyze are tin (Sn), carbon (C), and oxygen (O).

Tin: The binding energy of the Sn 3d₅/₂ core level is highly indicative of the oxidation state of tin. For Sn(IV) species, such as in this compound, the Sn 3d₅/₂ binding energy is typically observed around 486.7 eV researchgate.netxpsfitting.com. The corresponding Sn 3d₃/₂ peak is found at approximately 495.4 eV researchgate.netxpsfitting.com.

Carbon: The C 1s spectrum reveals information about the carbon environment. Aliphatic C-H bonds, prevalent in the butyl and ethoxy groups, usually show a binding energy around 285.0 eV xpsfitting.com.

Oxygen: The O 1s spectrum can provide information about the Sn-O-C linkage characteristic of the ethoxide group, typically appearing around 532 eV.

XPS analysis of materials treated with or containing this compound can confirm the incorporation of tin and its oxidation state, providing crucial data for understanding surface modifications or film compositions researchgate.net.

Table 6.3: Representative XPS Binding Energies for Elements in this compound Related Materials

| Element/Core Level | Binding Energy (eV) | Assignment | Source |

| Sn 3d₅/₂ | ~486.7 | Sn(IV) | researchgate.netxpsfitting.com |

| Sn 3d₃/₂ | ~495.4 | Sn(IV) | researchgate.netxpsfitting.com |

| C 1s | ~285.0 | Aliphatic C-H | xpsfitting.com |

| O 1s | ~532 | Sn-O-C linkage (expected) | (General) |

Computational and Theoretical Investigations of Tributyltin Ethoxide Reactivity

Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., ALD Processes)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been pivotal in understanding the reaction mechanism of tributyltin ethoxide in processes like Atomic Layer Deposition (ALD). ALD is a thin-film deposition technique that relies on self-limiting surface reactions, and a thorough understanding of the underlying chemistry is crucial for process optimization.

In the ALD of tin oxide films using this compound and ozone, computational studies complement experimental techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy and ex-situ X-ray Photoelectron Spectroscopy (XPS). nih.govresearchgate.netnih.govresearchgate.net Experimental evidence points to a direct chemisorption of this compound onto hydroxyl (-OH) terminated surfaces, which is followed by a ligand exchange reaction. nih.govresearchgate.net

DFT calculations can model this initial surface reaction, providing the Gibbs free energies of reaction for the binding of the precursor to the substrate. nih.gov These calculations help to confirm the feasibility of the proposed reaction pathway. The process involves the reaction of this compound with surface hydroxyl groups, leading to the formation of a surface-bound tin species and the release of ethanol (B145695).

Subsequent exposure to an oxidant, such as ozone, removes the butyl ligands. Computational modeling can help to elucidate the mechanism of this ligand removal step, which experimental data suggests proceeds through the formation of surface carbonate and formate (B1220265) species. nih.govresearchgate.net The subsequent pulse of this compound then removes these species, regenerating the surface for the next cycle of deposition. nih.govresearchgate.net By calculating the energies of intermediates and transition states, DFT can provide a detailed picture of the reaction coordinate, helping to identify the rate-limiting steps and potential side reactions.

Key Findings from Computational Studies in ALD:

| Finding | Computational Method | Significance |

| Feasibility of precursor binding to hydroxylated surfaces | DFT (Gibbs Free Energy) | Confirms the initial chemisorption step of the ALD process. nih.gov |

| Elucidation of ligand exchange pathways | DFT | Provides a mechanistic understanding of how the ethoxide ligand is replaced by the surface hydroxyl group. |

| Identification of intermediates in ligand removal by ozone | DFT | Supports experimental observations of carbonate and formate species formation. nih.govresearchgate.net |

| Determination of reaction energetics and barrier heights | DFT | Helps in understanding the temperature dependence of the ALD process and identifying potential bottlenecks. |

Modeling of Ligand Exchange Dynamics and Transition States

The exchange of ligands is a fundamental process in the chemistry of organotin compounds, including this compound. While direct computational studies focusing solely on the ligand exchange dynamics of this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on related organotin alkoxides.

Computational modeling, particularly using DFT, can be employed to investigate the transition states and reaction pathways of ligand exchange reactions. For organotin alkoxides, exchange can occur between the tin compound and a free alcohol, a process known as transetherification. rsc.org Dynamic NMR studies on similar systems have shown that the rate of intermolecular exchange of alkoxy groups is often faster than the rate of inversion of configuration at the tin center. rsc.org

Theoretical models can provide insights into the structure of the transition state for such exchange reactions. A plausible mechanism involves the formation of an intermediate where the tin atom is hypercoordinated, facilitating the exchange of the alkoxy group. Computational calculations can determine the energy of this transition state, and thus the activation barrier for the ligand exchange process.

Factors influencing the dynamics of ligand exchange, such as the steric bulk of the alkyl groups on the tin and the nature of the exchanging ligand, can be systematically studied using computational methods. By modeling a series of related compounds, it is possible to build a comprehensive understanding of the structure-reactivity relationships that govern these dynamic processes.

Theoretical Studies on Polymerization Kinetics and Thermodynamics

This compound can act as an initiator for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone. Theoretical studies, primarily using DFT, have been instrumental in elucidating the mechanism and kinetics of ROP initiated by tin alkoxides. nih.govresearchgate.net While specific studies on this compound are limited, extensive research on similar tin(II) and tin(IV) alkoxides provides a robust framework for understanding its behavior. nih.govresearchgate.netresearchgate.net

The generally accepted mechanism for ROP initiated by tin alkoxides is a coordination-insertion mechanism. researchgate.net Theoretical investigations have detailed the key steps of this process: researchgate.net

Coordination: The first step involves the coordination of the carbonyl oxygen of the cyclic ester to the Lewis acidic tin center of the initiator.

Nucleophilic Attack: This is followed by a nucleophilic attack of the alkoxide group on the carbonyl carbon of the coordinated monomer. This step proceeds through a four-membered ring transition state.

Ring Opening: The ring of the cyclic ester opens through the cleavage of the acyl-oxygen bond, leading to the formation of a linear polymer chain with a tin alkoxide active end.

DFT calculations can be used to map the potential energy surface of this reaction, identifying the energies of the reactants, transition states, intermediates, and products. researchgate.net This allows for the determination of the activation barriers for each step of the polymerization process.

Furthermore, Transition State Theory (TST) can be used in conjunction with the energetic data from DFT calculations to compute the theoretical rate constants for the polymerization reaction. nih.govresearchgate.net These theoretical rate constants can then be compared with experimental data to validate the proposed mechanism.

Thermodynamic parameters of the polymerization, such as the enthalpy and entropy of polymerization, can also be calculated. wiley-vch.de The driving force for the ROP of many cyclic monomers is the relief of ring strain. wiley-vch.de Computational methods can quantify this ring strain and predict the equilibrium monomer concentration.

Calculated Activation Barriers for ROP of ε-caprolactone with Tin(II) Alkoxides: nih.gov

| Initiator (Sn(OR)₂) R = | Activation Barrier (kcal/mol) |

| n-Butyl | 15.2 |

| i-Butyl | 15.8 |

| t-Butyl | 16.5 |

| n-Hexyl | 15.5 |

| n-Octyl | 15.6 |

Note: Data is for tin(II) alkoxides, which serve as a model for the reactivity of tin alkoxide initiators.

Insights into Lewis Acidity and Coordination Behavior via Computational Methods

The reactivity of this compound is significantly influenced by the Lewis acidity of the tin center. Computational methods provide a powerful means to quantify and understand the factors that govern this Lewis acidity. The replacement of an alkyl group in a tetraorganotin compound with an electronegative atom or group, such as an ethoxide, generally increases the Lewis acidity of the tin atom. researchgate.net

DFT calculations can be used to determine various electronic properties that correlate with Lewis acidity. One common approach is to calculate the Fluoride Ion Affinity (FIA) or the affinity for other Lewis bases. A higher affinity indicates a stronger Lewis acid. Another method involves analyzing the Molecular Electrostatic Potential (MEP) on the tin atom. A more positive electrostatic potential suggests a greater susceptibility to nucleophilic attack.

The coordination behavior of this compound can also be investigated computationally. Organotin compounds can expand their coordination number beyond four, and theoretical calculations can predict the stability and geometry of hypercoordinated species. For instance, the coordination of a donor solvent molecule or another ligand to the tin center can be modeled to understand the thermodynamics of adduct formation.

In the context of its use as a catalyst, for example in urethane (B1682113) formation, the Lewis acidic tin center is proposed to activate the reactants. rsc.org Computational modeling can explore the coordination of isocyanates and alcohols to the tin center, providing insights into the catalytic cycle at a molecular level. These studies can help to rationalize the observed catalytic activity and guide the design of more efficient catalysts.

Environmental Transformation Mechanisms of Tributyltin Ethoxide

Abiotic Degradation Pathways and Kinetics

Abiotic degradation encompasses processes that occur without the direct involvement of living organisms, primarily driven by chemical and physical forces.

Hydrolytic Cleavage of Tin-Carbon Bonds and Sn-O-C Bonds

The carbon-tin (Sn-C) bonds in tributyltin compounds are susceptible to cleavage, a process that can be initiated by hydrolysis, although this is generally slow under typical environmental pH conditions inchem.orgwho.intmst.dk. The Sn-O-C bond, as present in tributyltin ethoxide, is also a point of vulnerability. While hydrolysis of organotin compounds is more significant under extreme pH conditions, it is considered to be barely evident under normal environmental pH ranges who.intmst.dk. Research indicates that the Sn-O bond in stannoxanes (compounds with Sn-O-Sn linkages) can be cleaved by various agents, including hydrolysis, due to its relative weakness compared to Si-O or C-C bonds thieme-connect.de. However, specific kinetic data for the hydrolytic cleavage of TBTE's Sn-C and Sn-O-C bonds under environmentally relevant conditions are not extensively detailed in the provided search results, with a general understanding that it is a slow process inchem.orgwho.intmst.dk.

Photodegradation Processes Under Ultraviolet Irradiation

Photodegradation, particularly under ultraviolet (UV) irradiation, is another significant abiotic pathway for the transformation of tributyltin compounds inchem.orgwho.intmst.dk. Studies have shown that UV light can induce the degradation of tributyltin (TBT) in water and sediments, often leading to the formation of DBT and MBT nih.govresearchgate.net. For instance, photocatalytic decomposition of TBT using TiO₂ film under UV light achieved up to 93.8% degradation within 30 minutes, with a rate constant nearly three times that of photolysis alone researchgate.net. This process involves the cleavage of the Sn-C bond royalholloway.ac.uk. The effectiveness of photodegradation is influenced by factors such as light intensity, wavelength, and the presence of photosensitizing substances who.intmst.dk. While direct photolysis of TBT in water can occur, it is limited by the penetration of UV light into water bodies and the specific wavelength range of sunlight who.int.

Influence of Environmental Conditions on Abiotic Degradation

Several environmental conditions can influence the rate and extent of abiotic degradation of this compound. These include:

pH: While hydrolysis is more pronounced at extreme pH values, general degradation rates can be affected by pH who.intmst.dk.

Temperature: Increased temperatures can accelerate degradation processes researchgate.netwho.int.

Light: UV radiation is a key driver for photodegradation who.intmst.dknih.govresearchgate.net.

Salinity: Salinity can affect the adsorption of TBTE onto particles, indirectly influencing its degradation inchem.orgmst.dk.

Presence of Particles and Organic Matter: TBTE readily adsorbs onto particles, which can influence its persistence and availability for degradation inchem.orgwho.intmst.dk. Dissolved organic matter can also play a role researchgate.netinchem.org.

Oxygenation: The presence of oxygen can influence degradation pathways, particularly in aerobic biodegradation researchgate.net.

The half-life of TBT in the water column can range from a few days to weeks, while it can persist in sediments for several years who.int.

Biotic Degradation Mechanisms by Microorganisms

Biotic degradation involves the breakdown of TBTE by living organisms, predominantly microorganisms such as bacteria, algae, and fungi researchgate.netnih.gov.

Microbial Debutylation and Dealkylation Pathways

Microorganisms play a crucial role in the environmental transformation of TBTE through biodegradation, primarily via sequential dealkylation of the butyl groups from the tin atom researchgate.netnih.gov. This process leads to the formation of less toxic metabolites: tributyltin (TBT) → dibutyltin (B87310) (DBT) → monobutyltin (B1198712) (MBT) → inorganic tin researchgate.netnih.gov. Some bacteria possess specific genes or plasmids that enable them to utilize TBTE as a carbon source, facilitating its transformation researchgate.net. For example, Moraxella osloensis has shown degradation capabilities, producing DBT and inorganic tin, with an approximate degradation rate constant of 0.022 day⁻¹ and a half-life of 4.3 days in culture science.gov. The efficiency of microbial degradation is dependent on factors such as temperature, pH, oxygenation, nutrient availability, and the presence of suitable microbial communities researchgate.netinchem.orgwho.int.

Enzymatic Biotransformation Processes

The biodegradation of TBTE is mediated by various enzymatic activities within microorganisms researchgate.netnih.gov. While specific enzymes directly involved in TBTE biotransformation are not explicitly detailed for TBTE itself in the provided results, general mechanisms for organotin degradation by microorganisms involve enzymatic dealkylation researchgate.netnih.gov. These processes can occur under both aerobic and anaerobic conditions, though the relative importance varies mst.dk. Research on other organotin compounds suggests that enzymes like cytochrome P450 can be involved in dealkylation processes open.ac.uk. Microorganisms can also accumulate TBTE, which is another mechanism for its removal from the aqueous phase nih.gov.

Microbial Resistance Mechanisms to Organotin Compounds

Microorganisms exhibit a range of strategies to cope with and transform organotin compounds like this compound. These resistance mechanisms are vital for the environmental cycling of organotins and offer potential avenues for bioremediation.

Mechanisms of Resistance and Degradation:

Debutylation: A primary degradation pathway for tributyltin compounds involves the sequential removal of butyl groups, a process known as debutylation. This process transforms the highly toxic tributyltin (TBT) into less toxic derivatives, dibutyltin (DBT), monobutyltin (MBT), and ultimately inorganic tin nih.govresearchgate.netmst.dkresearchgate.netnih.govjournalwes.com. This dealkylation can be carried out by various microorganisms, including bacteria, algae, and fungi, under both aerobic and anaerobic conditions researchgate.netmst.dk.

Efflux Pumps: Some bacteria possess multidrug efflux pumps that actively transport organotin compounds out of the cell, preventing intracellular accumulation and toxicity researchgate.netnih.govresearchgate.net.

Intracellular Detoxification and Accumulation: Microorganisms can also accumulate tributyltin compounds internally. While this removes the compound from the surrounding environment, the intracellular fate and potential for toxicity within the microbial cell are complex nih.govnih.gov. Some bacteria may utilize TBT as a carbon source, further contributing to its degradation researchgate.netresearchgate.net.

Genetic Basis of Resistance: Resistance to organotins in microorganisms can be mediated by genes located on plasmids or chromosomes nih.govresearchgate.netignited.in. For instance, an Alteromonas sp. has been suggested to employ an efflux system as its resistance mechanism nih.gov.

Enzymatic Activity: While specific enzymes for this compound degradation are not extensively detailed, microbial enzymes are known to play a role in the detoxification of organotins researchgate.netnih.gov. The debutylation process is likely enzyme-catalyzed.

Microbial Degradation Pathways:

The sequential dealkylation of tributyltin (TBT) to dibutyltin (DBT) and then to monobutyltin (MBT) is the most commonly described pathway researchgate.netmst.dkresearchgate.netnih.gov. For example, Moraxella osloensis has demonstrated significant TBT degradation, producing DBT as a by-product nih.gov. The rate of biodegradation is influenced by environmental factors such as temperature, oxygenation, pH, nutrient availability, and the specific microbial community present mst.dkijrar.org.

Mechanistic Aspects of Organotin Sorption and Partitioning in Environmental Matrices

The environmental fate and distribution of this compound are heavily influenced by its sorption and partitioning behavior in various environmental compartments, including water, sediment, and soil. These processes determine its bioavailability, persistence, and potential for transport.

Sorption and Partitioning Behavior:

Affinity for Particulate Matter: Tributyltin compounds, including this compound, exhibit a significant affinity for particulate matter in aquatic systems. This leads to their partitioning from the water column into sediments and suspended particles mst.dkresearchgate.netwho.intwikipedia.orghealthandenvironment.org. The degree of adsorption is influenced by factors such as salinity, particle size and composition, temperature, and the presence of dissolved organic matter mst.dkwho.inthealthandenvironment.org.

Organic Carbon Content: The organic carbon content of sediments and soils is a primary determinant of organotin sorption. Higher organic carbon content generally leads to stronger adsorption ices.dknih.govnih.govresearchgate.netresearchgate.net. The organic carbon-normalized sediment-water partition coefficient (Koc) for tributyltins can be substantial, with reported log Koc values ranging from 4.5 to 6.1, indicating strong binding to organic matter nih.govnih.gov.

pH Dependence: The sorption of tributyltin is significantly influenced by pH. At pH values below its pKa (approximately 6.25), tributyltin predominantly exists in its cationic form (TBT+), which favors electrostatic interactions with negatively charged surfaces in sediments and soils ku.ac.thscience.gov. At pH 7, the presence of cationic species facilitates strong adsorption to negatively charged clay surfaces, suggesting electrostatic attraction as a key mechanism ku.ac.th. Neutral hydroxo-tin species can also adsorb to organic matter ku.ac.th.

Aging Effects: The aging of sediments can alter the sorption behavior of tributyltin. In sediments with higher organic carbon content, aging can lead to substantial increases in TBT sorption, indicating that the compound becomes more tightly bound over time nih.gov. This can affect its desorption behavior and bioavailability.

Complexation: Sorption of organotins to sediments is not solely due to hydrophobic partitioning. Evidence suggests that reversible complexation between the tin atom and ligands (e.g., carboxylate and phenolate (B1203915) groups) present in particulate organic matter also plays a significant role nih.govacs.org.

Partition Coefficients:

Octanol-Water Partition Coefficient (Kow): The Log Kow values for tributyltin range from approximately 3.19 to 4.9, indicating moderate hydrophobicity and a tendency to partition into organic phases wikipedia.orgnih.govresearchgate.net. These values can be influenced by salinity researchgate.net.

Sediment-Water Partition Coefficient (Kd): Experimental determination of Kd values for tributyltin shows considerable variation, ranging from 88 to 4909 L kg⁻¹ depending on sediment properties, salinity, pH, and temperature researchgate.net. Reported organic carbon-normalized sediment-water distribution ratios (DOC) for triorganotins fall within the range of 4.7-6.1 nih.gov.

Environmental Matrices:

Sediments: Tributyltin compounds tend to accumulate in sediments, which can act as a long-term reservoir and a secondary source of contamination mst.dkwho.intices.dkanalchemres.org. The persistence of TBT in sediments is considerably longer than in the water column, with half-lives estimated at several years who.intwikipedia.org.

Soils: In terrestrial ecosystems, organotins can accumulate in soils, with adsorption strength correlating with carbon content and cation exchange capacity researchgate.netresearchgate.net. The adsorption coefficients are generally much larger in organic soils compared to mineral soils researchgate.net.

Concluding Remarks and Future Research Outlook on Tributyltin Ethoxide

Summary of Key Academic Contributions

The academic study of Tributyltin ethoxide is best understood within the context of organotin alkoxides, RₙSn(OR')₄₋ₙ. Historically, research on these compounds has been driven by their versatile applications. Key contributions can be categorized as follows:

Synthesis and Structural Characterization: The first organotin compound, diethyltin (B15495199) diiodide, was synthesized in 1849, setting the stage for the exploration of this class of compounds lupinepublishers.com. Significant academic effort has been dedicated to developing reliable synthetic routes to organotin alkoxides. Common methods include the reaction of organotin halides with sodium alkoxides or the reaction of bis(trialkyltin) oxides with alcohols orientjchem.orgnih.gov. These foundational studies have enabled the production of high-purity materials for further investigation. Spectroscopic techniques, particularly NMR and Mössbauer spectroscopy, have been pivotal in elucidating the molecular structures and coordination geometries of these compounds, revealing that the tin atom can often expand its coordination number beyond four lupinepublishers.comlupinepublishers.com.

Catalysis in Polymer Chemistry: A major focus of academic research has been the application of organotin compounds, including alkoxides, as catalysts. Diorganotin carboxylates and alkoxides are recognized for their high efficiency in promoting polyurethane formation, the vulcanization of silicones, and in transesterification reactions wikipedia.orgepo.org. The catalytic cycle for urethane (B1682113) formation is believed to involve the formation of a tin alkoxide intermediate, which then reacts with the isocyanate lupinepublishers.com. This catalytic activity has made these compounds crucial in the industrial production of a wide array of polymers, from foams and coatings to elastomers lookchem.com.

Precursors in Organic Synthesis: Tributyltin alkoxides and related compounds, such as tributyltin enolates, have been explored as valuable reagents in organic synthesis. For instance, research has demonstrated the use of tributyltin enolates in catalytic, enantioselective α-alkylation reactions to form carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules acs.org. These studies highlight the unique reactivity of the tin-oxygen bond and its utility in creating stereochemically defined centers.

Identification of Remaining Research Challenges

Despite their utility, the future of this compound and related TBT compounds is constrained by several significant research challenges, primarily stemming from their environmental and health impacts.

Toxicity and Environmental Persistence: The most formidable challenge is the high toxicity of tributyltin compounds to aquatic life, even at very low concentrations orst.eduwikipedia.org. TBT is a known endocrine disruptor and can persist in marine sediments for years wikipedia.orgmdpi.com. This has led to widespread international bans on its use in applications like marine anti-fouling paints wikipedia.org. A central research challenge, therefore, is the development of effective, economically viable, and less toxic alternatives that can match the performance of organotin catalysts and biocides researchgate.net.

Sustainable and Safe Synthesis: Traditional synthesis routes for organotin compounds often rely on organometallic reagents like Grignard or organoaluminum compounds, which can be hazardous and generate significant waste lupinepublishers.comlupinepublishers.com. The Kocheshkov redistribution reaction, used to produce organotin halides, is often non-selective trea.com. A key challenge is the design of "green" synthetic pathways that minimize the use of hazardous reagents, improve atom economy, and reduce waste generation, aligning with the principles of sustainable chemistry.

Catalyst Recovery and Reuse: Like many homogeneous catalysts, organotin compounds can be difficult to separate from reaction products, leading to potential contamination and loss of the catalyst. Developing robust methods for immobilizing these catalysts on solid supports or creating systems that allow for easy recovery and recycling is an ongoing challenge. This would not only reduce the environmental footprint but also improve the economic feasibility of these catalytic processes.

Emerging Trends and Novel Directions in this compound Research

Research is actively seeking to address the challenges of organotin chemistry by exploring new applications and more sustainable methodologies.

Sustainable Synthesis: There is a growing trend toward developing more environmentally friendly synthesis methods. This includes exploring direct synthesis from metallic tin and alkyl halides to reduce intermediate steps and the use of less hazardous reagents lupinepublishers.com. Recently developed methods focus on the direct synthesis of monoalkyltin trialkoxides from tin(II) alkoxide precursors, offering high selectivity and efficiency and avoiding the non-selective Kocheshkov reaction trea.comgoogle.com. Furthermore, research into the photocatalytic degradation of TBT using catalysts like titanium dioxide presents a promising avenue for the remediation of contaminated water and sediments nih.govresearchgate.net.

Advanced Catalytic Systems: While traditional applications in polyurethanes are well-established, new frontiers are emerging. There is a demand for organotin catalysts that offer greater control over polymerization reactions, leading to improved polymer properties and reduced waste princeton.edu. Research is also exploring novel catalytic systems where organotins are part of more complex, multi-metallic structures or are modified to enhance their performance and reduce their environmental impact. For example, modifying organotin compounds with amine groups can create next-generation catalysts with improved selectivity and solubility for producing high-resilience polyurethane foams lookchem.com.

Next-Generation Materials: Organotin alkoxides are being investigated as critical precursors for advanced materials. A significant emerging application is in the formulation of high-performance photoresists for extreme ultraviolet (EUV) lithography, a key technology for manufacturing next-generation semiconductor devices trea.comgoogle.com. In this context, monoalkyltin trialkoxide compounds are used to form thin, patternable films. The ability to synthesize a wider variety of these precursors opens the door to creating materials with enhanced radiation absorption and thermal stability, crucial for high-resolution patterning trea.com.

Broader Implications for Organotin Chemistry and Materials Science

The study of this compound and its chemical relatives has had a profound and lasting impact on the fields of organotin chemistry and materials science.

Advancing Fundamental Organometallic Chemistry: Research into the synthesis, structure, and reactivity of organotin alkoxides has contributed significantly to the fundamental understanding of organometallic compounds. The Lewis acidity of the tin center, the nature of the tin-oxygen bond, and the tendency for tin to adopt hypercoordinated states have provided a rich area for academic inquiry, influencing the study of other organometallic systems wikipedia.orggelest.com.

Driving Innovation in Polymer Science: The role of organotin compounds as catalysts has been indispensable to the development of the modern polymer industry princeton.edu. Their effectiveness in producing PVC, polyurethanes, and silicones has not only enabled the mass production of these materials but has also spurred academic research into catalytic mechanisms. The challenges associated with their toxicity have further catalyzed innovation, pushing the field toward developing safer, metal-free, or more benign organometallic catalyst systems researchgate.net.

Informing the Design of Safer Materials: The legacy of TBT's environmental impact has been a crucial lesson for materials science. It has highlighted the importance of considering the entire lifecycle of a chemical, from synthesis to end-of-life. This has driven a paradigm shift toward "design for degradation" and the application of green chemistry principles in the development of new materials and catalysts mdpi.com. The intense scrutiny of organotins has fostered a more cautious and environmentally conscious approach to the use of organometallic compounds in consumer and industrial products, shaping regulatory landscapes and corporate responsibility standards worldwide google.com.

Q & A

Q. How should interdisciplinary studies on this compound integrate chemistry and toxicology data?

- Methodological Answer : Develop a unified data ontology (e.g., using CHEBI identifiers) to align chemical properties with toxicological endpoints. Collaborative platforms like electronic lab notebooks (ELNs) enable real-time data sharing. Cross-disciplinary peer review ensures methodological rigor in both domains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.